molecular formula C16H14N2O4 B4035348 2-isobutyl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-isobutyl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4035348
M. Wt: 298.29 g/mol
InChI Key: QISLCBRDGXBHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.09535693 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Research on benzo[de]isoquinoline-diones has revealed their potential as antiviral agents. Studies conducted on two derivatives showed their capability to inhibit the replication of herpes simplex and vaccinia viruses in chick embryo cell cultures, although they did not affect the replication of influenza and Sindbis viruses and showed no virucidal effects. This inhibitory activity, which is time-related, suggests that such compounds could be useful in preventing or reducing the severity of ocular and dermal infections caused by vaccinia virus in animal models (GARCIA-GANCEDO et al., 1979).

Photocatalytic Applications

Benzo[de]isoquinoline-1,3-dione derivatives have been studied for their photocatalytic applications, particularly in the polymerization processes. These compounds, when modified with nitro- or amino- substituents and used in combination with other photoinitiating systems, have shown efficacy in the ring-opening cationic polymerization of epoxides as well as the free radical polymerization of acrylates upon exposure to various visible LEDs. Some derivatives exhibited superior polymerization efficiency compared to traditional camphorquinone-based systems, indicating their potential for application in polymerization under soft conditions (Xiao et al., 2015).

Chemosensor Systems

New derivatives of benzo[de]isoquinoline-1,3-dione have been synthesized and shown to exhibit high chemosensor selectivity in the determination of anions. These compounds, obtained by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization, demonstrate the versatility of benzo[de]isoquinoline-1,3-dione derivatives in developing sensitive and selective chemosensor systems (Tolpygin et al., 2012).

Properties

IUPAC Name

2-(2-methylpropyl)-5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9(2)8-17-15(19)12-5-3-4-10-6-11(18(21)22)7-13(14(10)12)16(17)20/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISLCBRDGXBHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.